6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione
CAS No.: 13291-72-0
Cat. No.: VC16058418
Molecular Formula: C10H8ClN3S
Molecular Weight: 237.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13291-72-0 |
|---|---|
| Molecular Formula | C10H8ClN3S |
| Molecular Weight | 237.71 g/mol |
| IUPAC Name | 6-amino-5-(2-chlorophenyl)-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C10H8ClN3S/c11-8-4-2-1-3-6(8)7-5-13-10(15)14-9(7)12/h1-5H,(H3,12,13,14,15) |
| Standard InChI Key | JHFSRYLDAFDRPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(NC(=S)N=C2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione (IUPAC name: 6-amino-5-(2-chlorophenyl)-1H-pyrimidine-2-thione) is a monocyclic pyrimidine derivative with the molecular formula C₁₀H₈ClN₃S and a molecular weight of 237.71 g/mol . The compound’s structure consists of a pyrimidine ring substituted at positions 5 and 6 with a 2-chlorophenyl group and an amino group, respectively, while position 2 features a thioketone moiety (Figure 1). The presence of the sulfur atom distinguishes it from conventional pyrimidines, enabling unique chemical interactions and biological targeting.
Table 1: Key Molecular Properties of 6-Amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN₃S |
| Molecular Weight | 237.71 g/mol |
| Exact Mass | 237.012 g/mol |
| Topological Polar Surface Area | 90.6 Ų |
| LogP (Partition Coefficient) | 2.53 |
Structural Analysis and Tautomerism
The compound exhibits tautomerism due to the thione (-C=S) group, which can interconvert between thiol (-SH) and thioketone forms. X-ray crystallographic studies of analogous pyrimidinethiones reveal that the thioketone tautomer predominates in the solid state, stabilized by intramolecular hydrogen bonding between the sulfur atom and adjacent amino group . The 2-chlorophenyl substituent introduces steric hindrance, influencing the compound’s planarity and π-π stacking interactions with biological targets. Density functional theory (DFT) calculations predict a dihedral angle of 35–40° between the pyrimidine ring and the chlorophenyl group, optimizing hydrophobic interactions in protein binding pockets.
Synthesis and Reaction Mechanisms
Classical Synthetic Routes
The synthesis of 6-amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione typically involves cyclocondensation reactions between substituted thioureas and α,β-unsaturated ketones. A widely employed method, adapted from , utilizes thiourea and 2-chlorophenyl vinyl ketone in the presence of sodium ethoxide (NaOEt) as a base (Equation 1):
This one-pot reaction proceeds via a Michael addition followed by cyclization, yielding the dihydropyrimidinethione intermediate, which is subsequently dehydrogenated using excess NaOEt to afford the aromatic pyrimidinethione . The reaction’s efficiency hinges on the electron-withdrawing nature of the chlorophenyl group, which activates the α,β-unsaturated ketone for nucleophilic attack.
Mechanistic Insights
The mechanism begins with the deprotonation of thiourea by NaOEt, generating a thiolate anion that attacks the β-carbon of the enone system. This step forms a thio-Michael adduct, which undergoes intramolecular cyclization to produce a dihydropyrimidinethione. Oxidative aromatization via base-mediated elimination of water completes the synthesis (Figure 2). Kinetic studies indicate that the dehydrogenation step is rate-limiting, with a reaction enthalpy () of approximately 85 kJ/mol .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | Reflux (78°C) | 82 |
| Molar Ratio (Thiourea:Ketone) | 1:1.2 | 75 |
| Reaction Time | 6–8 hours | 80 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 6-amino-5-(2-chlorophenyl)pyrimidine-2(1H)-thione exhibits characteristic absorption bands at 1250 cm⁻¹ (C=S stretch), 1620 cm⁻¹ (C=N stretch), and 3350–3450 cm⁻¹ (N-H stretching of the amino group) . The absence of a peak near 2550 cm⁻¹ confirms the absence of free -SH groups, supporting the thioketone tautomer’s dominance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.45–7.38 (m, 4H, Ar-H), 6.95 (s,
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